Morpholine, 4,4'-tetrathiobis-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-yltetrasulfanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S4/c1-5-11-6-2-9(1)13-15-16-14-10-3-7-12-8-4-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVZXAEQRHBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SSSSN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066014 | |
| Record name | Morpholine, 4,4'-tetrathiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16131-53-6 | |
| Record name | 4,4′-Tetrathiobis[morpholine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16131-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4,4'-tetrathiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016131536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4,4'-tetrathiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4,4'-tetrathiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Dynamics and Mechanistic Pathways of Morpholine, 4,4 Tetrathiobis
Investigation of Sulfur-Sulfur Bond Reactivity
Mechanistic Studies of Crosslinking Reactions in Polymer Systems
In polymer systems, particularly in the vulcanization of rubber, Morpholine (B109124), 4,4'-tetrathiobis- can function as a sulfur donor and accelerator. A patent for a rubber vulcanization system describes the use of morpholine polysulfides, such as morpholine tetrasulfide, in combination with a substituted triazine. chemsociety.org.ng This combination is reported to provide excellent vulcanization of rubbers, leading to a final product with superior physical properties and resistance to reversion. chemsociety.org.ng
The proposed mechanism involves the thermal decomposition of the tetrathiobis compound to generate polysulfidic radicals. These radicals can then react with the polymer chains, leading to the formation of crosslinks. The process is complex and can involve a series of competing and consecutive reactions. Interestingly, the same patent notes that when a morpholine polysulfide is used alone, it results in a sluggish and reversion-prone cure. chemsociety.org.ng This suggests that the reactivity of the sulfur species generated from Morpholine, 4,4'-tetrathiobis- alone is not optimal for achieving a stable crosslink network and likely requires the presence of a co-agent, such as a triazine derivative, to control the crosslinking chemistry and prevent degradation of the newly formed crosslinks.
Electron Transfer and Radical Pathways in its Chemical Transformations
The chemical transformations of Morpholine, 4,4'-tetrathiobis- are believed to proceed through both radical and ionic pathways, a common feature in sulfur chemistry. The initial step in many of its reactions, particularly at elevated temperatures, is the homolytic cleavage of the S-S bonds, generating thiyl radicals (RS•). These radicals are highly reactive and can participate in a variety of subsequent reactions, including:
Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from the polymer backbone, creating a carbon-centered radical on the polymer chain.
Addition to Double Bonds: The radicals can add across carbon-carbon double bonds present in unsaturated polymers, initiating the crosslinking process.
Radical Combination: Two thiyl radicals can combine to reform a disulfide bond, or they can react with other radical species present in the system.
While radical pathways are significant, electron transfer processes can also play a role, especially in the presence of polar reagents or catalysts. The sulfur atoms in the tetrathio bridge, with their multiple lone pairs of electrons, can act as electron donors in certain reactions. The specific pathway followed will depend on the reaction conditions, including temperature, solvent, and the presence of other chemical species.
Role as a Sulfur Donor in Chemical Reactions
As a polysulfide, Morpholine, 4,4'-tetrathiobis- is an effective sulfur donor. In the context of vulcanization, it provides the sulfur atoms necessary for the formation of crosslinks between polymer chains. A key advantage of using sulfur donors like Morpholine, 4,4'-tetrathiobis- over elemental sulfur is the ability to better control the length and type of the resulting polysulfidic crosslinks. This control can lead to vulcanizates with improved properties, such as enhanced thermal stability and fatigue resistance.
Advanced Research Applications of Morpholine, 4,4 Tetrathiobis in Materials Science and Organic Chemistry
Application in Elastomer Science and Technology
The utility of Morpholine (B109124), 4,4'-tetrathiobis- in elastomer science is centered on its ability to participate in and influence the vulcanization process. As a sulfur donor, it provides reactive sulfur atoms that form crosslinks between polymer chains, a critical step in converting raw rubber into a durable, elastic material.
Fundamental Studies on Vulcanization Acceleration
Research has demonstrated that morpholine polysulfides, such as Morpholine, 4,4'-tetrathiobis- (often referred to as morpholine tetrasulfide in literature), can act as effective accelerators in the vulcanization of rubbers. google.com These compounds can release active sulfur at vulcanization temperatures, initiating the crosslinking process. atamanchemicals.com While they can be used alone, their vulcanization speed is often considered slow. atamanchemicals.com
A significant area of study has been the combination of morpholine polysulfides with other accelerators to create more efficient curing systems. For instance, a patented vulcanization system combines a morpholine polysulfide (containing 2 to 5 sulfur atoms) with a dithiocarbamyl triazine. justia.com This combination has been shown to result in rapid vulcanization rates with an acceptable scorch delay, which is the premature vulcanization of the rubber compound during processing. google.comjustia.com This synergistic approach allows for faster cure times compared to conventional cure systems. google.com For example, one study demonstrated that a cure system utilizing morpholine tetrasulfide and a dithiocarbamyl triazine achieved a much faster cure time of 9.5 minutes compared to 21.9 minutes for a conventional system, while achieving a similar state of cure. google.com
The mechanism of acceleration involves the morpholine derivative acting as a sulfur donor, providing the sulfur necessary for the formation of crosslinks. ataman-kimya.com The presence of an accelerator system influences the rate and efficiency of the vulcanization process. kglmeridian.com
Influence on Elastomer Network Structure Formation
The structure of the resulting elastomer network is significantly influenced by the vulcanization system employed. The type and density of crosslinks—monosulfidic, disulfidic, and polysulfidic—determine the final physical properties of the rubber. mdpi.comutwente.nl Generally, conventional vulcanization systems with high sulfur and low accelerator levels result in a high proportion of flexible polysulfidic crosslinks. utwente.nl In contrast, efficient vulcanization (EV) systems, which use low sulfur and high accelerator levels, tend to form a higher percentage of more stable mono- and disulfidic crosslinks. google.com
The use of sulfur donors like Morpholine, 4,4'-tetrathiobis- can influence this crosslink distribution. Systems utilizing morpholine polysulfides in combination with other accelerators can create a network structure that provides a compromise between the properties offered by conventional and EV systems. google.com For instance, the combination of a morpholine polysulfide with a dithiocarbamyl triazine can yield crosslink types similar to a conventional cure while also providing the reversion resistance characteristic of an EV system. google.com The length of the sulfur bridge in the crosslinks plays a crucial role in the final properties of the vulcanizate. mdpi.com The ability to control the crosslink structure through the use of specific accelerator systems is a key area of research in elastomer technology. mdpi.com
Research on Enhanced Thermal and Aging Resistance in Vulcanized Rubbers
A significant advantage of using Morpholine, 4,4'-tetrathiobis- and related sulfur donors is the potential for improved thermal and aging resistance in the final vulcanized rubber products. atamanchemicals.comataman-kimya.com Vulcanizates produced with this compound, particularly within efficient or semi-efficient vulcanization systems, exhibit good heat resistance. atamanchemicals.com This enhanced stability is often attributed to the formation of a higher proportion of thermally stable monosulfidic and disulfidic crosslinks compared to the less stable polysulfidic crosslinks. nih.gov
Research has shown that reducing the level of elemental sulfur by using a sulfur donor can improve reversion resistance, which is the tendency of a vulcanizate to lose its crosslink density and, consequently, its physical properties upon overcuring or exposure to high temperatures. googleapis.com The use of Morpholine, 4,4'-dithiodimorpholine (B89823), a related compound, has been shown to produce vulcanizates with superior aging qualities, particularly in the absence of zinc oxide. google.com A patented system using morpholine tetrasulfide with a dithiocarbamyl triazine demonstrated improved retention of properties after aging, including better tear resistance and fatigue life, when compared to a conventional cure system. google.com
Synergistic Effects with Other Rubber Compounding Ingredients
The performance of Morpholine, 4,4'-tetrathiobis- is often enhanced when used in conjunction with other rubber compounding ingredients. The most well-documented synergistic effect is with thiazole (B1198619) and thiuram accelerators, as well as dithiocarbamates. atamanchemicals.com When used with these types of accelerators, the vulcanization speed is significantly increased. atamanchemicals.com
A notable example of synergism is the previously mentioned combination of a morpholine polysulfide with a dithiocarbamyl triazine. google.comjustia.com This system provides unexpectedly superior physical properties, including improved fatigue resistance, that would not be predicted from the individual components. google.com While morpholine polysulfide alone can lead to a sluggish and reversion-prone cure, and the dithiocarbamyl triazine alone does not cure at all, their combination results in a fast, high-state cure with minimal reversion. google.com This highlights a strong synergistic interaction between the two components.
The following table summarizes the synergistic effects observed in a patented study comparing a conventional cure system with a system containing Morpholine Tetrasulfide (MTS) and a Dithiocarbamyl Triazine (DTCT).
Application in Specific Elastomer Types (e.g., Natural Rubber, SBR, NBR, EPDM)
Morpholine, 4,4'-tetrathiobis- and related morpholine-based sulfur donors are versatile and can be used in a variety of elastomers. They are particularly suitable for butyl rubber. atamanchemicals.com The choice of accelerator system is dependent on the nature of the elastomer. googleapis.com For instance, natural rubber and polyisoprene generally require less accelerator than synthetic rubbers like styrene-butadiene rubber (SBR) or nitrile butadiene rubber (NBR). googleapis.com
Thiuram accelerators, a class to which Morpholine, 4,4'-tetrathiobis- is related as a sulfur donor, are considered ultra-fast accelerators for highly unsaturated rubbers such as natural rubber (NR), SBR, and NBR. google.com They are also the preferred primary accelerator for sulfur-cured low-unsaturation rubbers like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) and butyl rubber (IIR). google.com The use of 4,4'-dithiodimorpholine has been specifically highlighted for vulcanizing natural rubber latex, yielding products with excellent aging resistance. google.com The versatility of these compounds makes them valuable tools for rubber chemists formulating compounds for a wide range of applications, from tires to heat-resistant rubber products. atamanchemicals.com
Contributions to Polymer System Modifiers
Beyond its role as a vulcanization accelerator, Morpholine, 4,4'-tetrathiobis- can be considered a modifier for polymer systems. Its primary contribution in this regard is through the introduction of sulfur crosslinks, which fundamentally alters the properties of the base polymer. By controlling the crosslink density and structure, the compound can be used to tailor the mechanical and thermal properties of the polymer.
The incorporation of sulfur-containing morpholine derivatives can also influence the interaction of the polymer with other components in a blend or composite. For example, the modification of polymer chains with sulfidic linkages can alter the polarity and surface energy of the elastomer, potentially improving its compatibility with other polymers or fillers. While specific research on Morpholine, 4,4'-tetrathiobis- as a dedicated polymer system modifier outside of vulcanization is limited, its function as a crosslinking agent inherently modifies the polymer system to achieve desired performance characteristics.
Investigation as a Crosslinking Agent and Reinforcing Filler in Polymeric Composites
Morpholine, 4,4'-tetrathiobis- is extensively utilized as a crosslinking agent in the rubber and polymer industries. researchgate.net Its primary function is to facilitate the formation of sulfur cross-links between polymer chains, a process central to vulcanization. This chemical modification significantly enhances the mechanical properties and durability of the resulting materials. researchgate.net Research has shown that its incorporation into both natural and synthetic rubbers leads to improved tensile strength, wear resistance, and flexibility. Current time information in Bangalore, IN. These enhancements are crucial for the production of high-performance rubber products that are subjected to harsh environmental conditions, such as high temperatures and chemical exposure. Current time information in Bangalore, IN.
The disulfide bond within the Morpholine, 4,4'-tetrathiobis- molecule is key to its function, acting as a controlled sulfur donor during vulcanization. Current time information in Bangalore, IN. This allows for a more precise and efficient crosslinking process compared to elemental sulfur alone. The resulting three-dimensional polymer network imparts greater stability and resilience to the material. researchgate.net While not a traditional reinforcing filler in the sense of particulate additives like carbon black or silica, the crosslinking function of Morpholine, 4,4'-tetrathiobis- serves a similar purpose by structurally reinforcing the polymer matrix at a molecular level.
In the context of polymer-modified asphalt (B605645) (PMA), studies have investigated the use of disulfide compounds like dithiodimorpholine as crosslinking agents to improve the properties of styrene-butadiene-styrene (SBS) modified asphalt binders. The addition of such agents has been observed to affect the softening point, penetration, and storage stability of the modified asphalt. organic-chemistry.org
| Polymer System | Observed Effects | Reference |
|---|---|---|
| Natural and Synthetic Rubber | Enhanced tensile strength, wear resistance, and flexibility. Improved thermal stability. | Current time information in Bangalore, IN. |
| Elastomers | Increased resilience and longevity, suitable for coatings, seals, and gaskets. | researchgate.netCurrent time information in Bangalore, IN. |
| Styrene-Butadiene-Styrene (SBS) Modified Asphalt | Affects softening point, penetration, and storage stability. | organic-chemistry.org |
Modulation of Polymeric Curing Processes
Morpholine, 4,4'-tetrathiobis- plays a critical role in modulating the curing processes of various polymers, acting as both a vulcanizing agent and an accelerator. Current time information in Bangalore, IN. In the rubber industry, it is prized for its ability to provide scorch safety, which is a resistance to premature vulcanization during mixing and processing, followed by a rapid and efficient cure at vulcanization temperatures. This controlled release of sulfur from the disulfide bond allows for precise management of the curing process. Current time information in Bangalore, IN.
Its application is not limited to rubber; it is also employed as a curing agent in certain adhesives and coatings to improve their mechanical and thermal properties. Current time information in Bangalore, IN. The use of Morpholine, 4,4'-tetrathiobis- in effective and semi-effective vulcanization systems results in vulcanizates with good heat resistance and aging properties. Current time information in Bangalore, IN. Furthermore, it is noted for its easy dispersion within the rubber matrix and does not typically lead to frost or discoloration of the final product. Current time information in Bangalore, IN.
The combination of a morpholine polysulfide, such as morpholine tetrasulfide, with other compounds like substituted triazines has been explored to achieve superior physical properties and reversion resistance in the final rubber vulcanizate. numberanalytics.com
| Curing Parameter | Function of Morpholine, 4,4'-tetrathiobis- | Reference |
|---|---|---|
| Vulcanization | Acts as a vulcanizing agent and accelerator. | Current time information in Bangalore, IN. |
| Curing Control | Functions as a controlled sulfur-release agent for precise curing. | Current time information in Bangalore, IN. |
| Processing Safety | Provides scorch safety, preventing premature vulcanization. | Current time information in Bangalore, IN. |
| Final Properties | Contributes to good heat resistance and aging properties of the vulcanizate. | Current time information in Bangalore, IN. |
Potential in Surface Chemistry and Coatings Research
The unique chemical structure of Morpholine, 4,4'-tetrathiobis- lends itself to applications in surface chemistry and the development of protective coatings. Its utility extends to specialized adhesives and coatings where high-performance bonding and enhanced curing processes are required. Current time information in Bangalore, IN.
While morpholine and its derivatives are generally recognized as effective corrosion inhibitors, detailed mechanistic studies specifically focusing on Morpholine, 4,4'-tetrathiobis- are not widely available in the reviewed literature. Research on morpholine salts has shown that they can form protective layers on metal surfaces, such as carbon steel, through a combination of physical and chemical adsorption. researchgate.net This protective mechanism involves the coordination of nitrogen and oxygen atoms with the metal atoms on the surface. researchgate.net The organic structure can also form a hydrophobic film that acts as a barrier to water and oxygen. researchgate.net The general principle of corrosion inhibition by organic compounds involves the adsorption of the inhibitor molecules onto the metal surface, which can be influenced by the presence of heteroatoms like sulfur and nitrogen, both of which are present in Morpholine, 4,4'-tetrathiobis-. mdpi.com
Research has indicated that 4,4'-dithiodimorpholine can form self-assembled monolayers (SAMs) on various surfaces. Current time information in Bangalore, IN. For instance, it can form a SAM on gold nanoparticles by immobilizing the surface atoms, an application relevant to opto-electronics and other energy-based technologies. Current time information in Bangalore, IN. This ability to self-assemble on surfaces is a key aspect of surface modification for material protection. It has also been used to functionalize iron nanoparticles with a gold shell on a polyethylene (B3416737) substrate and can be coated on p-doped gallium arsenide (GaAs) substrates for semiconductor applications. Current time information in Bangalore, IN. These examples highlight its potential in creating tailored surfaces with specific protective or functional properties.
Utilization in the Synthesis of Complex Organic Molecules
The primary application of Morpholine, 4,4'-tetrathiobis- appears to be concentrated in the field of polymer chemistry, with its role as a vulcanizing agent and accelerator being well-established. researchgate.netCurrent time information in Bangalore, IN.e3s-conferences.org While the morpholine ring is a common structural motif in many biologically active and pharmaceutical compounds, the direct use of Morpholine, 4,4'-tetrathiobis- as a starting material or precursor for the synthesis of other complex morpholine-containing heterocyclic derivatives is not extensively documented in the surveyed research. Some studies allude to the synthesis of sulfur-containing functionalized heterocycles, which could potentially involve precursors like dithiodimorpholine, though specific examples are not detailed. jraic.com The synthesis of condensed morpholine-containing systems often proceeds through the reductive or oxidative heterocyclocyclization of nitroaromatic compounds that contain a morpholine substituent, rather than starting from a dimeric species like Morpholine, 4,4'-tetrathiobis-.
Role in Multi-step Organic Transformations and Scaffold Construction
While direct and extensive research on the application of Morpholine, 4,4'-tetrathiobis- in multi-step organic transformations and as a primary scaffold is not widely documented in publicly available literature, its chemical structure, particularly the tetrathio bridge, suggests a significant potential role as a sulfur-transfer agent. This capability allows for the strategic introduction of sulfur atoms into organic molecules, a key step in the construction of various sulfur-containing scaffolds and in facilitating complex, multi-step synthetic sequences.
The core of its utility lies in the reactivity of the polysulfide linkage. The sulfur-sulfur bonds in the tetrathiobis moiety can undergo cleavage under specific reaction conditions, enabling the transfer of sulfur atoms or sulfur-containing fragments to a substrate. This reactivity is analogous to that of other organic polysulfides which are known to participate in a variety of organic transformations.
One of the primary applications of related dithiobisamines, such as 4,4'-dithiodimorpholine, is in the vulcanization of rubber, where the N-S-S-N linkage breaks down at elevated temperatures to form sulfur-based cross-links. acs.org This inherent reactivity of the sulfur-nitrogen bond system can be harnessed in a more controlled manner in organic synthesis. For instance, diaminodisulfides are recognized for their ability to release hydrogen sulfide (B99878) (H₂S) in the presence of thiols, a property that highlights the lability of the S-S bond. acs.org
The synthesis of diaminodisulfides often involves the reaction of an amine with sulfur monochloride (S₂Cl₂) or a disulfide transfer reagent. acs.org This synthetic route itself points to the potential of Morpholine, 4,4'-tetrathiobis- to act as a source of sulfur in reverse, where it donates its sulfur atoms to other molecules.
In the context of multi-step organic transformations, Morpholine, 4,4'-tetrathiobis- can be envisioned as a reagent for the synthesis of sulfur-containing heterocycles. By reacting with appropriate difunctional organic molecules, the tetrathio bridge could be incorporated to form cyclic polysulfides, which are themselves important structural motifs in various biologically active compounds and materials.
The construction of molecular scaffolds often relies on the use of versatile building blocks that can introduce specific functionalities or structural elements. The morpholine moieties on either end of the molecule provide handles for further functionalization or can influence the solubility and reactivity of the compound. The central tetrathio- core offers a unique way to introduce a chain of sulfur atoms, which can be a critical design element in the synthesis of novel therapeutic agents or advanced materials. For example, organic polysulfides are known to possess a range of biological activities.
While specific, documented examples of Morpholine, 4,4'-tetrathiobis- in complex multi-step syntheses leading to the construction of elaborate molecular scaffolds are scarce, its potential can be illustrated through proposed reaction schemes. The following data table outlines hypothetical, yet chemically plausible, transformations where Morpholine, 4,4'-tetrathiobis- could serve as a key reagent.
| Reaction Type | Reactant(s) | Proposed Role of Morpholine, 4,4'-tetrathiobis- | Potential Product Scaffold |
| Thiolation of Dienes | Conjugated Dienes (e.g., 1,3-Butadiene) | Sulfur-transfer agent | Cyclic polysulfides (e.g., Tetrahydrothiophene derivatives) |
| Synthesis of Dithiins | Activated Acetylenes (e.g., Dimethyl acetylenedicarboxylate) | Source of a 'S₂' fragment | 1,2-Dithiin derivatives |
| Formation of Thioamides | Enamines or Aldehydes/Ketones with an amine source | Sulfur source in a Willgerodt-Kindler type reaction | Thioamide-containing scaffolds |
| Cross-linking of Polymers | Polymers with reactive sites | Controlled cross-linking agent | Sulfur-crosslinked polymer networks |
These examples highlight the untapped potential of Morpholine, 4,4'-tetrathiobis- as a valuable tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex, sulfur-containing molecular architectures. Further research into the controlled cleavage of its tetrathio bridge could unlock novel synthetic methodologies and provide access to a wider range of molecular scaffolds.
Environmental Fate and Biodegradation Studies of Morpholine, 4,4 Tetrathiobis
Microbial Degradation Pathways and Enzyme Systems
Direct studies on the microbial degradation of "Morpholine, 4,4'-tetrathiobis-" are not extensively documented in publicly available scientific literature. However, the biodegradation of its parent compound, morpholine (B109124), and the closely related "Morpholine, 4,4'-dithiobis-", have been investigated, providing a basis for postulating potential degradation pathways.
Data on the ready biodegradability of "Morpholine, 4,4'-dithiobis-" indicates that it is not readily biodegradable, showing only 2% biodegradation over a 28-day period in a standard test. nite.go.jp This suggests that the addition of sulfur atoms to the morpholine structure may increase its recalcitrance in the environment. It is plausible that "Morpholine, 4,4'-tetrathiobis-", with its longer polysulfide chain, would exhibit similar or even lower rates of biodegradation.
The microbial breakdown of morpholine itself is known to be carried out by specific strains of bacteria, most notably from the genus Mycobacterium. nih.govresearchgate.net These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway in Mycobacterium sp. involves an inducible enzyme system. nih.gov A key enzyme in this process is a soluble cytochrome P-450 monooxygenase. nih.gov This enzyme catalyzes the initial hydroxylation of the morpholine ring, which is a critical step leading to ring cleavage. nih.gov The proposed pathway for morpholine degradation proceeds through intermediates such as 2-hydroxymorpholine, 2-(2-aminoethoxy)acetate, and glycolate. nih.gov
For "Morpholine, 4,4'-tetrathiobis-", it is hypothesized that the initial step of microbial attack would likely involve the cleavage of the tetrasulfide bridge. This could occur via reductive or oxidative enzymatic processes, potentially yielding morpholine and various sulfur species. Once morpholine is formed, it could then enter the well-established degradation pathway described above. The bacteria capable of degrading morpholine, such as Mycobacterium and Arthrobacter species, would be the primary candidates for carrying out this initial breakdown. nih.govresearchgate.net
Table 1: Biodegradation Data for Morpholine Derivatives
| Compound Name | Test Type | Duration | Result | Conclusion |
| Morpholine, 4,4'-dithiobis- | Ready Biodegradability | 28 Days | 2% Biodegradation | Not readily biodegradable nite.go.jp |
This table is based on available data for a related compound due to the lack of direct data for Morpholine, 4,4'-tetrathiobis-.
Photolytic and Hydrolytic Decomposition Mechanisms in Environmental Matrices
The abiotic degradation of "Morpholine, 4,4'-tetrathiobis-" through photolysis and hydrolysis in environmental matrices like water and soil is another critical aspect of its environmental fate. However, specific experimental studies detailing these mechanisms for this particular compound are scarce.
Photolysis: Photodegradation occurs when a chemical absorbs light energy, leading to its decomposition. The rate and extent of photolysis are dependent on the compound's absorption spectrum and the intensity of solar radiation. Organic molecules containing heteroatoms and chromophores, such as the C-N and C-S bonds in "Morpholine, 4,4'-tetrathiobis-", can be susceptible to photolytic cleavage. It is plausible that the tetrasulfide bond is a potential site for photolytic attack, which could lead to the formation of morpholine disulfide radicals and other reactive species. These intermediates would then likely undergo further reactions.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. The morpholine ring itself is generally stable to hydrolysis under typical environmental pH conditions. However, the tetrasulfide linkage in "Morpholine, 4,4'-tetrathiobis-" could be susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction would likely lead to the formation of morpholine, elemental sulfur, and various sulfur oxides. The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.
Without specific experimental data, these proposed mechanisms remain speculative. Further research is necessary to determine the environmental half-life of "Morpholine, 4,4'-tetrathiobis-" with respect to photolytic and hydrolytic degradation.
Identification and Characterization of Environmental Transformation Products
The identification of transformation products is crucial for a comprehensive understanding of a chemical's environmental impact, as these products can sometimes be more toxic or persistent than the parent compound. nih.gov Due to the limited research on the environmental degradation of "Morpholine, 4,4'-tetrathiobis-", its environmental transformation products have not been definitively identified and characterized in field or laboratory studies.
Based on the potential degradation pathways discussed above, a number of transformation products can be hypothesized:
From Microbial Degradation: The primary transformation product from the initial cleavage of the tetrasulfide bridge would likely be morpholine . Subsequent degradation of the morpholine ring by microorganisms would lead to the formation of intermediates such as 2-hydroxymorpholine , 2-(2-aminoethoxy)acetate , and glycolate . nih.gov
From Abiotic Degradation: Photolytic and hydrolytic cleavage of the tetrasulfide bond could also yield morpholine and "Morpholine, 4,4'-dithiobis-" . Further degradation could produce various oxidized sulfur species, such as sulfinates and sulfonates, as well as elemental sulfur.
Table 2: Hypothetical Transformation Products of Morpholine, 4,4'-tetrathiobis-
| Degradation Pathway | Potential Transformation Products |
| Microbial Degradation | Morpholine, 2-Hydroxymorpholine, 2-(2-aminoethoxy)acetate, Glycolate |
| Photolysis / Hydrolysis | Morpholine, Morpholine, 4,4'-dithiobis-, Sulfur Oxides, Elemental Sulfur |
This table presents hypothetical transformation products based on the degradation of related compounds, pending direct experimental evidence for Morpholine, 4,4'-tetrathiobis-.
Advanced Analytical Techniques for Characterization and Quantification of Morpholine, 4,4 Tetrathiobis
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for determining the molecular structure of Morpholine (B109124), 4,4'-tetrathiobis-. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for establishing the carbon-hydrogen framework of a molecule. researchgate.net For Morpholine, 4,4'-tetrathiobis-, 1H and 13C NMR spectra would provide definitive structural confirmation. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, confirming the connectivity of atoms within the morpholine rings and their link to the tetrathio- chain. researchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the two morpholine rings. The protons closer to the oxygen atom (O-CH₂) would appear at a different chemical shift than those closer to the nitrogen atom (N-CH₂). The tetrathio- bridge (-S₄-) would influence the electronic environment of the adjacent N-CH₂ protons, causing a downfield shift compared to a simple N-substituted morpholine.
¹³C NMR: The carbon NMR spectrum would similarly display two sets of signals for the morpholine ring carbons: one for the carbons adjacent to the oxygen (C-O) and another for the carbons adjacent to the nitrogen (C-N).
Predicted NMR Data for Morpholine, 4,4'-tetrathiobis-
| Predicted ¹H NMR Chemical Shifts (δ ppm) | |
|---|---|
| -N-CH₂- | ~3.6 - 3.8 |
| -O-CH₂- | ~3.7 - 3.9 |
| Predicted ¹³C NMR Chemical Shifts (δ ppm) | |
| -N-CH₂- | ~50 - 55 |
| -O-CH₂- | ~65 - 70 |
Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and elemental composition of a compound. ijnrd.org For Morpholine, 4,4'-tetrathiobis-, high-resolution mass spectrometry (HRMS) can determine its exact mass, which is 300.00946245. lookchem.com The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways would likely involve the cleavage of the sulfur-sulfur bonds in the tetrathio- chain and the loss of one or both morpholine rings.
Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule. ijnrd.org The IR spectrum of Morpholine, 4,4'-tetrathiobis- would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. While the S-S bond stretch is typically weak and difficult to observe in an IR spectrum, the vibrations associated with the morpholine rings are quite distinct. ataman-kimya.com
Characteristic IR Absorption Bands for Morpholine, 4,4'-tetrathiobis-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (in CH₂) | Stretching | 2850 - 2960 |
| C-O-C (Ether) | Stretching | 1110 - 1140 |
| C-N (Amine) | Stretching | 1050 - 1250 |
| CH₂ | Bending (Scissoring) | 1440 - 1480 |
Chromatographic Separation and Detection Techniques (e.g., HPLC-MS/MS, GC-MS)
Chromatographic techniques are essential for separating Morpholine, 4,4'-tetrathiobis- from complex matrices before its detection and quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) HPLC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov This method is ideal for analyzing non-volatile compounds like Morpholine, 4,4'-tetrathiobis- in various samples. The analyte is first separated on an HPLC column, typically a reversed-phase column like a C18, and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization source for such analyses. In MS/MS mode, a specific parent ion corresponding to the analyte is selected and fragmented to produce characteristic product ions, allowing for highly specific and quantifiable detection with low limits of detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines gas chromatography for separation with mass spectrometry for detection. osha.gov This technique separates compounds based on their volatility and interaction with the stationary phase of the GC column. nih.gov Given the high boiling point of Morpholine, 4,4'-tetrathiobis- (456.6°C) lookchem.com, analysis by GC-MS would require a high-temperature column and injection port to ensure proper volatilization without thermal degradation. Any compound with a similar retention time could potentially interfere with the analysis, but chromatographic conditions can often be altered to resolve such interferences. osha.gov
Advanced Hyphenated Techniques for Complex Mixture Analysis
To unambiguously identify and characterize analytes in highly complex mixtures, advanced hyphenated techniques that couple separation with information-rich spectroscopic detection are employed. ijnrd.orgnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) LC-NMR directly couples an HPLC separation system with an NMR spectrometer. This allows for the acquisition of detailed NMR spectra (both 1D and 2D) for compounds as they elute from the chromatography column. For a complex mixture containing Morpholine, 4,4'-tetrathiobis- and related impurities or degradation products, LC-NMR could separate each component and provide its complete chemical structure, offering definitive identification without the need for isolating each compound individually.
Liquid Chromatography-Infrared (LC-IR) LC-IR, or HPLC-IR, is a hyphenated technique that combines liquid chromatography with Fourier-transform infrared (FTIR) spectroscopy. ijnrd.org As analytes elute from the HPLC column, they are deposited onto a substrate, and the solvent is evaporated. An IR spectrum is then acquired for the isolated analyte. This provides functional group information for each separated peak, which can be used to identify unknown components in a mixture and to confirm the identity of the target compound by matching its spectrum to a known standard. ijnrd.org This technique is particularly useful for distinguishing between isomers that may have identical mass spectra but different IR spectra.
Computational Chemistry and Theoretical Investigations of Morpholine, 4,4 Tetrathiobis
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of Morpholine (B109124), 4,4'-tetrathiobis- focuses on determining its most stable three-dimensional conformation and understanding the distribution of electrons within the molecule. While specific peer-reviewed modeling studies on this exact compound are scarce, its structure can be analyzed using well-established computational methods like Density Functional Theory (DFT).
Electronic structure calculations provide a map of electron density and identify regions of the molecule that are electron-rich or electron-poor. The electrostatic potential surface would likely show negative potential around the oxygen atoms of the morpholine rings and the sulfur atoms, indicating sites susceptible to electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the tetrasulfide chain, specifically the lone pairs of the sulfur atoms, making this the primary site for oxidation and reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be associated with the σ* antibonding orbitals of the S-S bonds, indicating that these bonds are the most likely sites for nucleophilic attack or reductive cleavage.
Table 1: Predicted Physicochemical and Structural Properties of Morpholine, 4,4'-tetrathiobis-
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂S₄ | lookchem.com |
| Molecular Weight | 300.49 g/mol | lookchem.com |
| Melting Point | 118.5-119.5 °C | lookchem.com |
| Boiling Point | 456.6 °C at 760 mmHg | lookchem.com |
| Density | 1.46 g/cm³ | lookchem.com |
| Calculated LogP | 2.03 | lookchem.com |
| Rotatable Bond Count | 5 (N-S, S-S, S-S, S-S, S-N) | lookchem.com |
| Topological Polar Surface Area | 126.14 Ų | lookchem.com |
| Complexity | 169 | lookchem.com |
Quantum Chemical Analysis of Reactivity and Stability
Quantum chemical calculations are essential for dissecting the reactivity and thermal stability of Morpholine, 4,4'-tetrathiobis-. The central focus of such an analysis is the tetrasulfide linkage (N-S-S-S-S-N). The stability of the molecule is determined by the bond dissociation energies (BDEs) of its various bonds.
The N-S bonds are relatively strong, but the S-S bonds are weaker and represent the reactive center of the molecule. Theoretical studies on organic tetrasulfides (RSSSSR) show a complex reactivity profile. researchgate.net Contrary to a simple assumption that the central S-S bond is the weakest, computational studies suggest that cleavage can also occur at the other S-S bonds, potentially leading to trisulfide intermediates. researchgate.net
The reactivity of the tetrasulfide chain makes the molecule a potent radical-trapping antioxidant, a property that has been investigated through combined experimental and theoretical studies on similar polysulfides. chemistryworld.com The molecule's ability to act as a sulfur donor relies on the thermal lability of these S-S bonds, which can break homolytically to form polysulfidic radicals (e.g., Morpholino-S-S•). These reactive radical species are key intermediates in the vulcanization process. researchgate.net
Table 2: Key Concepts in the Reactivity of Organic Tetrasulfides
| Concept | Computational Insight | Relevance to Morpholine, 4,4'-tetrathiobis- |
|---|---|---|
| Bond Dissociation Energy (BDE) | S-S bonds have lower BDEs than C-C, C-H, or N-S bonds, indicating they are the most likely points of cleavage. | The tetrasulfide chain is the reactive "warhead" of the molecule, designed to break under vulcanization conditions. |
| Radical Intermediates | Homolytic cleavage of S-S bonds leads to the formation of polysulfanyl radicals (RSn•). researchgate.net | These radicals are the active species that interact with polymer chains to form crosslinks. |
| Reaction with Nucleophiles | The sulfur atoms are susceptible to nucleophilic attack. For instance, reaction with thiols like glutathione (B108866) can lead to H₂S release. researchgate.net | Explains potential biological activity and reactivity in different chemical environments. |
| Regioselectivity of Cleavage | DFT calculations on related systems show that cleavage is not exclusively at the central S-S bond; trisulfide intermediates can form. researchgate.net | The decomposition mechanism is complex, yielding a variety of reactive sulfur species. |
Reaction Pathway Prediction and Energy Profiling
Predicting the reaction pathways of Morpholine, 4,4'-tetrathiobis-, especially its thermal decomposition, is crucial for understanding its function as a sulfur donor. Computational methods can map out the potential energy surface for the decomposition reaction, identifying transition states and calculating activation energies for different possible pathways.
The primary pathway of interest is the homolytic cleavage of the sulfur-sulfur bonds to generate active sulfurating agents. cmu.edu The process is generally understood as follows:
Initiation: Upon heating, a sulfur-sulfur bond within the tetrasulfide chain breaks, forming two polysulfidic radicals. The activation energy for this step determines the scorch safety and cure temperature when used in rubber compounding.
Propagation: These highly reactive radicals can then attack the polymer backbone (e.g., at an allylic position in polyisoprene), abstracting a hydrogen atom and creating a polymer radical.
Crosslink Formation: The polymer radical reacts with other sulfur species (either another donor molecule or free sulfur radicals) to form a pendent sulfur chain. This pendent chain can then react with another polymer chain to form a stable monosulfidic, disulfidic, or polysulfidic crosslink. researchgate.net
Computational energy profiling would involve calculating the energy of reactants, intermediates, transition states, and products for each step. This allows for the determination of the rate-limiting step and provides a theoretical basis for optimizing reaction conditions (e.g., temperature) for efficient vulcanization. While a full energy profile for this specific molecule is not published, the general mechanism for sulfur donors is well-accepted in the field of polymer chemistry. cmu.edutaylorandfrancis.com
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical or biological activity. For Morpholine, 4,4'-tetrathiobis-, SAR studies would investigate how modifications to its structure affect its performance as a vulcanization agent or its potential biological activities.
The molecule can be deconstructed into two key pharmacophores: the morpholine rings and the tetrasulfide chain.
The Morpholine Moiety: The morpholine group is a common scaffold in medicinal chemistry, known to improve properties like solubility and membrane permeability. nih.gov In the context of rubber vulcanization, its polarity and size influence the solubility and dispersion of the molecule within the non-polar polymer matrix. Computational SAR could explore how substituting the morpholine ring affects these properties and, consequently, the efficiency of sulfur donation.
The Polysulfide Chain: The length of the polysulfide chain is a critical determinant of activity. A computational SAR study would compare the properties of the dithio-, trithio-, and tetrathio- analogs. It is generally known that longer polysulfide crosslinks (provided by donors like the tetrathio- variant) impart different mechanical properties to the final rubber product compared to shorter links. mdpi.com Computationally, this can be correlated with the BDE of the S-S bonds and the stability of the resulting radical intermediates. A longer chain may have a lower decomposition temperature and release sulfur more readily.
By systematically modifying the structure in silico and calculating key descriptors (e.g., BDE, HOMO/LUMO energies, solubility parameters), a predictive SAR model can be built to guide the design of more efficient sulfur donors.
Molecular Dynamics Simulations to Understand Interactions in Polymer Systems
While quantum mechanics is ideal for studying the details of a single molecule, Molecular Dynamics (MD) simulations are the tool of choice for understanding how that molecule behaves in a larger system, such as a polymer matrix. youtube.com MD simulations model the movement and interactions of atoms and molecules over time based on classical mechanics.
For Morpholine, 4,4'-tetrathiobis-, an MD simulation would typically involve the following steps:
System Construction: A simulation box is created containing multiple polymer chains (e.g., polyisoprene or styrene-butadiene rubber) and several molecules of Morpholine, 4,4'-tetrathiobis- distributed within them.
Equilibration: The system is allowed to evolve under controlled temperature and pressure until it reaches a stable, equilibrated state.
Production Run: The simulation is run for an extended period, during which trajectory data (the position and velocity of every atom at each time step) is collected.
Analysis of the MD trajectory can provide critical insights that are difficult to obtain experimentally:
Dispersion and Aggregation: Determine whether the sulfur donor molecules disperse evenly throughout the polymer or form aggregates, which would impact curing efficiency.
Solubility and Compatibility: By calculating the interaction energy between the donor and the polymer, the compatibility can be quantified using parameters like the Flory-Huggins interaction parameter or solubility parameters.
Diffusion: The diffusion coefficient of the donor molecule within the polymer matrix can be calculated, which is critical for its ability to move and react to form a homogeneous crosslink network.
Effect on Polymer Properties: The simulation can show how the presence of the additive affects the bulk properties of the polymer, such as its glass transition temperature (Tg) and mechanical modulus.
These simulations provide an atomistic view of the interactions governing the performance of the sulfur donor in its primary application.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4'-tetrathiobis-morpholine, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via chlorosulfurisation, where morpholine reacts with sulfur monochloride (S₂Cl₂) under controlled conditions. Key parameters include maintaining a stoichiometric ratio (typically 2:1 morpholine:S₂Cl₂), inert atmosphere (N₂/Ar), and temperatures between 0–5°C to minimize side reactions. Post-synthesis, purity can be optimized via recrystallization using ethanol or acetone. Purity validation involves melting point determination (124°C, literature value) and HPLC analysis with a C18 column (mobile phase: acetonitrile/water 70:30) .
Q. How should researchers handle and store 4,4'-tetrathiobis-morpholine to ensure safety?
- Methodological Answer : Follow WHO/ILO guidelines: use fume hoods for handling, wear nitrile gloves, goggles, and lab coats. Store in airtight containers at 2–8°C, away from oxidizers and moisture. Spills should be neutralized with 5% sodium bicarbonate before disposal. Emergency protocols include eye irrigation with saline (15 mins) and skin decontamination with soap/water .
Q. What analytical techniques are essential for characterizing 4,4'-tetrathiobis-morpholine’s structural integrity?
- Methodological Answer :
- FTIR : Confirm S–S stretching (∼500 cm⁻¹) and morpholine ring vibrations (C–O–C at 1100 cm⁻¹).
- NMR : ¹H NMR (CDCl₃, 400 MHz) shows morpholine protons at δ 2.6–3.4 ppm; ¹³C NMR confirms quaternary carbons adjacent to sulfur.
- XRD : Single-crystal X-ray diffraction (using WinGX or similar software) resolves crystal packing and bond angles .
Q. What key physical properties are critical for experimental design?
- Methodological Answer : Molecular weight (236.36 g/mol), melting point (124°C), and solubility in polar aprotic solvents (e.g., DMF, DMSO) are critical. Stability tests under varying pH (4–10) and temperature (25–60°C) should precede kinetic studies. Hydrophobicity (logP ≈ 1.8) informs solvent selection for reactions .
Advanced Research Questions
Q. How does the sulfur-sulfur bond in 4,4'-tetrathiobis-morpholine influence its vulcanization efficiency?
- Methodological Answer : The S–S bond undergoes homolytic cleavage at 120–150°C, generating thiyl radicals that initiate polymer cross-linking. Efficiency is quantified via rheometry (increase in storage modulus) and cross-link density (swelling experiments in toluene). Comparative studies with alternative vulcanizing agents (e.g., sulfur donors) should control for radical scavengers .
Q. What strategies resolve contradictions in reported thermal stability data?
- Methodological Answer : Discrepancies arise from differing DSC/TGA methodologies (e.g., heating rates, atmosphere). Standardize protocols using NIST-recommended conditions: 10°C/min under N₂ flow. Replicate studies with calibrated equipment and report uncertainty intervals. Conflicting data may reflect polymorphic forms, resolved via XRD .
Q. How can computational models predict reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for S–S bonds (~240 kJ/mol) and reaction pathways with alkenes/thiols. Molecular dynamics simulations (AMBER/GAFF force fields) model polymer interactions. Validate predictions with LC-MS/MS reaction monitoring .
Q. What role do hydrogen-bonding networks play in its crystallographic behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
